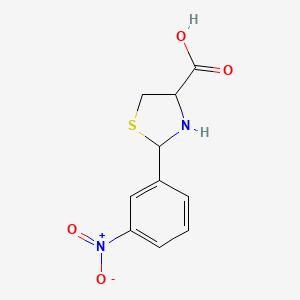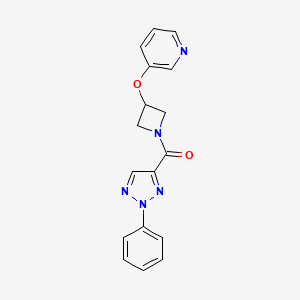
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as PTMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine”, also known as “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone”.
Antimicrobial Agents
The compound’s triazole and azetidine moieties are known for their antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit the growth of various bacteria and fungi. This compound could potentially be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Research
Triazole-containing compounds have shown significant anticancer activity by inhibiting various cancer cell lines. The presence of the triazole ring in this compound suggests it could be a candidate for anticancer drug development. Research could focus on its ability to induce apoptosis in cancer cells or inhibit cancer cell proliferation .
Antiviral Applications
Triazole derivatives have been found to possess antiviral properties, making them useful in the development of antiviral drugs. This compound could be explored for its potential to inhibit viral replication and treat viral infections, including those caused by RNA and DNA viruses .
Anti-inflammatory Agents
The triazole ring is also associated with anti-inflammatory activity. This compound could be investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This application is particularly relevant for treating chronic inflammatory diseases .
Neuroprotective Agents
Research has shown that triazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound could be studied for its ability to protect neurons from oxidative stress and apoptosis .
Agricultural Chemicals
Triazole compounds are used in agriculture as fungicides and herbicides. This compound could be developed into new agricultural chemicals to protect crops from fungal infections and weeds, contributing to increased agricultural productivity .
Material Science
The unique structure of this compound, combining triazole and azetidine rings, could be useful in material science. It could be explored for its potential in creating new polymers or materials with specific properties, such as enhanced thermal stability or conductivity .
Drug Delivery Systems
The compound’s structure may allow it to be used in drug delivery systems. Its ability to form stable complexes with various drugs could be leveraged to improve the delivery and efficacy of therapeutic agents. This application could lead to more effective treatments with reduced side effects .
These applications highlight the versatility and potential of “3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine” in various fields of scientific research.
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(16-10-19-22(20-16)13-5-2-1-3-6-13)21-11-15(12-21)24-14-7-4-8-18-9-14/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJPKLUIOYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)

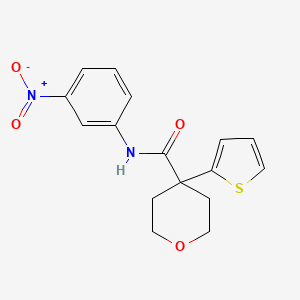
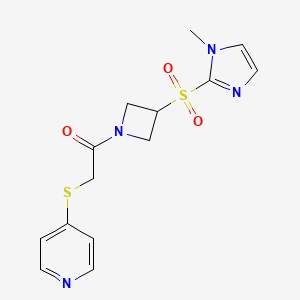


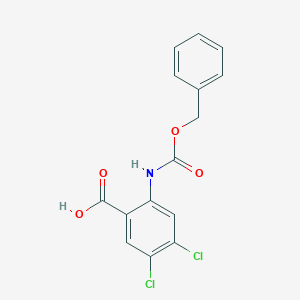
![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)
![ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate](/img/structure/B2694422.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
